molecular formula C7H12ClNO4S B13218090 Methyl 1-(chlorosulfonyl)piperidine-3-carboxylate

Methyl 1-(chlorosulfonyl)piperidine-3-carboxylate

Cat. No.: B13218090
M. Wt: 241.69 g/mol
InChI Key: QEJPSWQMFANDAL-UHFFFAOYSA-N
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Description

Methyl 1-(chlorosulfonyl)piperidine-3-carboxylate is a sulfonylated piperidine derivative characterized by a chlorosulfonyl group (-SO₂Cl) at the 1-position and a methyl ester (-COOCH₃) at the 3-position of the piperidine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions, due to the electrophilic nature of the chlorosulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(chlorosulfonyl)piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with chlorosulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Material: Piperidine-3-carboxylate

    Reagent: Chlorosulfonyl chloride

    Solvent: Anhydrous dichloromethane

    Temperature: 0-5°C

    Reaction Time: 2-3 hours

The reaction mixture is then quenched with water, and the product is extracted using an organic solvent. The crude product is purified by recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction parameters. The product is typically isolated using continuous extraction and purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(chlorosulfonyl)piperidine-3-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, and thiols.

    Reduction: The compound can be reduced to form the corresponding sulfonamide or sulfonic acid derivatives.

    Oxidation: Oxidative reactions can convert the compound into sulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) at room temperature.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Reduction: Formation of sulfonamide or sulfonic acid derivatives.

    Oxidation: Formation of sulfonic acid derivatives.

Scientific Research Applications

Methyl 1-(chlorosulfonyl)piperidine-3-carboxylate has several applications in scientific research, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting the central nervous system.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-(chlorosulfonyl)piperidine-3-carboxylate involves its interaction with nucleophiles, leading to the formation of various derivatives. The chlorosulfonyl group is highly reactive and can undergo substitution reactions with different nucleophiles, resulting in the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives. These reactions are facilitated by the electron-withdrawing nature of the chlorosulfonyl group, which makes the carbon atom more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Structural Variations in Sulfonyl Groups

a. Aryl Sulfonyl Derivatives

  • Methyl 1-((3,4-dimethoxyanthraquinon-2-yl)sulfonyl)piperidine-3-carboxylate (26): Features a bulky 3,4-dimethoxyanthraquinonyl sulfonyl group. Synthesized via reaction of methyl piperidine-3-carboxylate hydrochloride with a sulfonyl chloride, achieving 95% yield after chromatography. Melting point: 64–67 °C (decomposition) .
  • Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-3-carboxylate :
    • Contains a 4-chlorophenyl sulfonyl group.
    • Synthesized under basic conditions (pH 9–10) using Na₂CO₃. Reaction monitored via TLC (n-hexane/EtOAc 70:30) .

Key Differences :

  • The chlorosulfonyl group in the target compound is more reactive than aryl sulfonyl groups, enabling faster nucleophilic substitutions.
  • Aryl sulfonyl derivatives (e.g., anthraquinonyl, chlorophenyl) are often used in drug discovery due to enhanced stability and bioactivity .

Ester Group Modifications

a. Methyl vs. Ethyl Esters

  • Methyl Piperidine-3-carboxylate Hydrochloride :
    • A common intermediate (≥98% purity) used in synthesizing sulfonylated piperidines.
    • Functions as a building block for introducing the piperidine ring .

Key Insight :

  • Methyl esters (target compound) offer steric advantages in synthesis, while ethyl esters may improve membrane permeability in bioactive molecules .

Piperidine Ring Substitutions

a. Positional Isomers

  • Methyl Piperidine-4-carboxylate Hydrochloride :
    • Carboxylate group at the 4-position instead of 3.
    • CAS 7462-86-4 (≥98% purity) .

      b. N-Substituted Derivatives
  • Methyl 1-Methyl-4-phenylpiperidine-4-carboxylate :
    • Methyl group on the piperidine nitrogen and phenyl at the 4-position.
    • Highlighted as an impurity in pharmaceutical synthesis, indicating divergent reactivity compared to the target compound .

Key Difference :

  • Substitutions at the nitrogen (e.g., methyl) or carboxylate position (3 vs. 4) significantly alter conformational flexibility and electronic properties, impacting reactivity and applications .

Biological Activity

Methyl 1-(chlorosulfonyl)piperidine-3-carboxylate is a chemical compound that has garnered attention due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological properties, including synthesis methods, pharmacological implications, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a chlorosulfonyl group and a carboxylate moiety. Its molecular formula is C8H10ClO4SC_8H_{10}ClO_4S. The presence of the chlorosulfonyl group significantly enhances the compound's reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Direct Chlorosulfonation : Piperidine derivatives are treated with chlorosulfonic acid to introduce the chlorosulfonyl group.
  • Carboxylation : The introduction of the carboxylate moiety can be performed using carbon dioxide in the presence of bases or through esterification reactions.

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in the realm of pharmacology. Compounds with piperidine structures are often linked to diverse pharmacological properties, including:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth, potentially through mechanisms involving apoptosis induction in cancer cells.
  • Enzyme Inhibition : The compound has shown promise as an inhibitor for specific enzymes, which could be relevant in treating various diseases.

Case Studies

  • Inhibition of Mcl-1 : A study explored the structure-based design of inhibitors targeting Mcl-1, highlighting how modifications in piperidine derivatives can lead to enhanced inhibitory activity against this anti-apoptotic protein. While this compound was not directly tested, similar compounds demonstrated IC50 values in the low micromolar range, indicating potential for further development .
  • Oxidative Phosphorylation Inhibition : Research on related compounds has shown that modifications at the piperidine position can influence their efficacy as OXPHOS inhibitors. These compounds were effective against pancreatic cancer cell lines, suggesting that this compound could also exhibit similar effects .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the piperidine ring and substituents like chlorosulfonyl groups significantly impact biological activity. For instance:

ModificationEffect on Activity
Addition of bulky groupsIncreased potency against specific targets
Variation in sulfonamide structureAltered selectivity and efficacy

These findings emphasize the importance of structural modifications in enhancing the biological profile of piperidine derivatives.

Properties

Molecular Formula

C7H12ClNO4S

Molecular Weight

241.69 g/mol

IUPAC Name

methyl 1-chlorosulfonylpiperidine-3-carboxylate

InChI

InChI=1S/C7H12ClNO4S/c1-13-7(10)6-3-2-4-9(5-6)14(8,11)12/h6H,2-5H2,1H3

InChI Key

QEJPSWQMFANDAL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCN(C1)S(=O)(=O)Cl

Origin of Product

United States

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